molecular formula C7H8N2O B3055741 4-Oxoheptanedinitrile CAS No. 66619-32-7

4-Oxoheptanedinitrile

Cat. No.: B3055741
CAS No.: 66619-32-7
M. Wt: 136.15 g/mol
InChI Key: RFFXUIKJDDUCGI-UHFFFAOYSA-N
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Description

4-Oxoheptanedinitrile is an organic compound with the molecular formula C7H6N2O It is characterized by the presence of a ketone group (4-oxo) and two nitrile groups (dinitrile) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxoheptanedinitrile can be synthesized through several methods. One common approach involves the reaction of a suitable aldehyde with a nitrile in the presence of a base. For example, the reaction of 4-oxopentanal with cyanide ion (CN-) under basic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Oxoheptanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxoheptanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxoheptanedinitrile involves its reactivity with various chemical reagents. The nitrile groups can undergo nucleophilic attack, leading to the formation of imines or amines. The ketone group can participate in various addition reactions, making the compound versatile in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Oxopentanenitrile: Similar structure but with one nitrile group.

    4-Oxohexanedinitrile: Similar structure with a different carbon chain length.

    4-Oxoheptanenitrile: Similar structure with one nitrile group.

Uniqueness

4-Oxoheptanedinitrile is unique due to the presence of both a ketone and two nitrile groups, which provide distinct reactivity patterns and potential for diverse chemical transformations.

Properties

IUPAC Name

4-oxoheptanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-5-1-3-7(10)4-2-6-9/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFXUIKJDDUCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547256
Record name 4-Oxoheptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66619-32-7
Record name 4-Oxoheptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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